molecular formula C12H17ClO B15369447 Dispiro[3.1.4~6~.1~4~]undecane-2-carbonyl chloride CAS No. 91561-69-2

Dispiro[3.1.4~6~.1~4~]undecane-2-carbonyl chloride

Cat. No.: B15369447
CAS No.: 91561-69-2
M. Wt: 212.71 g/mol
InChI Key: RNZILAAAAMRTLU-UHFFFAOYSA-N
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Description

Dispiro[3.1.4⁶.1⁴]undecane-2-carbonyl chloride is a structurally complex bicyclic compound characterized by two spiro junctions that confer unique three-dimensional rigidity. The carbonyl chloride group at position 2 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming amides or esters. The compound’s spiro architecture may influence steric and electronic properties, impacting binding affinities or catalytic behavior in biological systems .

Properties

CAS No.

91561-69-2

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

dispiro[3.1.46.14]undecane-2-carbonyl chloride

InChI

InChI=1S/C12H17ClO/c13-10(14)9-5-12(6-9)7-11(8-12)3-1-2-4-11/h9H,1-8H2

InChI Key

RNZILAAAAMRTLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3(C2)CC(C3)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and applications based on evidence:

Compound Name Structural Features Biological Activity/Application Key Findings Reference
Dispiro[3.1.4⁶.1⁴]undecane-2-carbonyl chloride Two spiro junctions; carbonyl chloride group Potential synthetic intermediate Reactivity likely driven by carbonyl chloride; spiro junctions enhance rigidity. N/A
Monospiro C-3 carbamate (Compound II) Single spiro junction; C-3 carbamate 17β-HSD3 inhibitor (66% inhibition at 0.1 μM) Higher inhibitory activity than dispiro derivatives due to reduced steric hindrance.
Dispiro C-3/C-17 carbamate (Compound 16) Dual spiro junctions; C-3 carbamate 17β-HSD3 inhibitor (32% inhibition at 0.1 μM) Moderate activity; dual spiro groups may reduce binding efficiency.
3,9-Bis(3-aminopropyl)-2,4,8,10-tetroxaspiro[5.5]undecane Dual spiro; amine and ether groups Epoxy resin curing agent Flexible cross-linking agent for coatings and adhesives.
2-(2-Piperidyl)-1,4-dioxaspiro[4.6]undecane hydrochloride Piperidine and dioxaspiro groups Unspecified biological activity Structural complexity suggests potential CNS or agrochemical applications.

Key Observations:

Impact of Spiro Junctions: Monospiro compounds (e.g., Compound II) exhibit higher 17β-HSD3 inhibition (66% at 0.1 μM) compared to dispiro analogs (Compound 16: 32% at 0.1 μM). This suggests that increased steric bulk from dual spiro systems may hinder enzyme binding . Conversely, dispiro structures (e.g., 3,9-bis(3-aminopropyl)-tetroxaspiro) are advantageous in polymer chemistry, where rigidity improves thermal stability and cross-linking efficiency .

Functional Group Influence: The carbonyl chloride group in the target compound contrasts with carbamates (Compound II) or amines (3,9-bis(aminopropyl)-tetroxaspiro). Chloride’s electrophilicity enables facile nucleophilic substitutions, whereas carbamates and amines favor hydrogen bonding or covalent interactions in biological systems .

Applications: Pharmaceuticals: Monospiro carbamates are prioritized for enzyme inhibition due to optimal steric profiles. Materials Science: Dispiro compounds with ether/amine groups excel as curing agents or copolymer components .

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